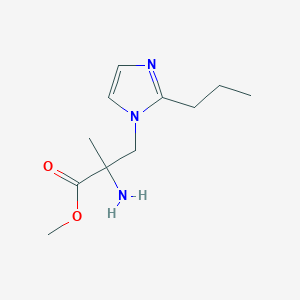
Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate is a complex organic compound with a unique structure that includes an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate typically involves the reaction of 2-propyl-1H-imidazole with methyl 2-amino-2-methyl-3-bromopropanoate under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring plays a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. This compound can modulate various biochemical processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methyl-1,3-propanediol
- Methyl 2-amino-3-(1h-indol-3-yl)propanoate
Uniqueness
Methyl 2-amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoate is unique due to its specific structural features, including the imidazole ring and the propyl group. These features confer distinct chemical and biological properties, making it different from other similar compounds.
Biological Activity
Methyl 2-amino-2-methyl-3-(2-propyl-1H-imidazol-1-yl)propanoate, a compound with the molecular formula C10H17N3O2, has garnered attention in recent years for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 211.26 g/mol
- CAS Number : 1342044-86-3
- IUPAC Name : this compound
This compound exhibits its biological effects primarily through interactions with specific proteins involved in cellular signaling and viral replication processes. Notably, it has been studied as a potential inhibitor of the papain-like protease (PLpro) from SARS-CoV-2, which plays a crucial role in viral replication and immune evasion.
Inhibition of Papain-like Protease (PLpro)
Research indicates that this compound acts as a covalent inhibitor of PLpro, demonstrating significant antiviral activity. In vitro studies have shown that it can reduce viral replication in cell cultures, highlighting its potential as a therapeutic agent against COVID-19.
Key Findings:
- IC50 Values : The compound exhibited an IC50 value of approximately 76 nM against PLpro, indicating strong inhibitory potency .
- Selectivity : It showed selectivity towards PLpro without significantly affecting other human deubiquitinases (DUBs), suggesting a favorable safety profile for therapeutic applications .
Cytotoxicity and Efficacy
In addition to its antiviral properties, the cytotoxicity of this compound has been assessed. Studies report that it maintains a high therapeutic index, with CC50 values greater than 30 μM, indicating low cytotoxicity at effective doses .
Study 1: Antiviral Activity Against SARS-CoV-2
A pivotal study conducted by researchers focused on evaluating the efficacy of this compound against SARS-CoV-2. The compound was tested in Vero CCL81 cells, demonstrating significant reductions in viral load.
| Parameter | Value |
|---|---|
| EC50 (Effective Concentration) | 1.1 µM |
| CC50 (Cytotoxic Concentration) | >30 µM |
| Selectivity Index | >27 |
Study 2: Mechanistic Insights into PLpro Inhibition
Further investigations into the mechanism revealed that the compound forms covalent bonds with the active site of PLpro, effectively blocking its enzymatic activity. This was confirmed through mass spectrometry and crystallographic studies.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-amino-2-methyl-3-(2-propylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-5-9-13-6-7-14(9)8-11(2,12)10(15)16-3/h6-7H,4-5,8,12H2,1-3H3 |
InChI Key |
UOZCEQDGSXRFSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CN1CC(C)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















